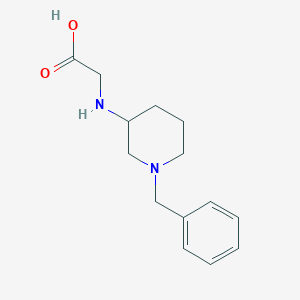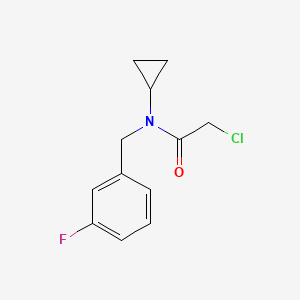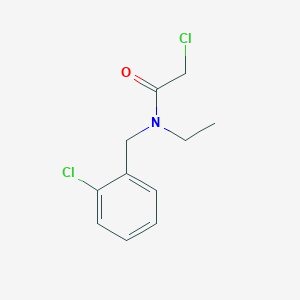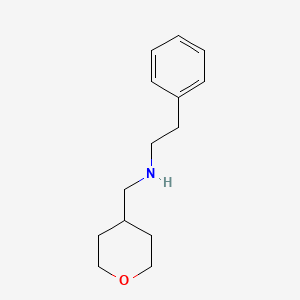![molecular formula C13H19NO2 B7860800 2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)
2-Methyl-6-[(oxan-4-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[(oxan-4-yl)methoxy]aniline is an organic compound characterized by a benzene ring substituted with a methyl group and a methoxy group, as well as an oxan-4-ylmethoxy group. This compound is part of the aniline family, which are compounds containing an amino group attached to a benzene ring. Anilines are widely used in the chemical industry due to their versatility and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Methylation: The compound can be synthesized by direct methylation of 6-[(oxan-4-yl)methoxy]aniline using methyl iodide in the presence of a base such as potassium carbonate.
Reductive Amination: Another method involves the reductive amination of 2-methyl-6-hydroxyaniline with oxan-4-ylmethanol in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the initial formation of the aniline derivative followed by selective methylation and etherification steps. These processes are optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine, resulting in the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Nitro Compound: 2-Methyl-6-[(oxan-4-yl)methoxy]nitrobenzene
Secondary Amine: this compound (reduced form)
Halogenated Derivatives: Brominated or chlorinated products
Aplicaciones Científicas De Investigación
2-Methyl-6-[(oxan-4-yl)methoxy]aniline has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-Methyl-6-[(oxan-4-yl)methoxy]aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
2-Methyl-6-methoxyaniline: Similar structure but lacks the oxan-4-ylmethoxy group.
2-Methyl-6-ethoxyaniline: Similar structure with an ethoxy group instead of oxan-4-ylmethoxy.
2-Methyl-6-(propoxy)aniline: Similar structure with a propoxy group.
Uniqueness: 2-Methyl-6-[(oxan-4-yl)methoxy]aniline is unique due to the presence of the oxan-4-ylmethoxy group, which imparts different chemical and physical properties compared to its analogs. This group can influence the compound's reactivity, solubility, and biological activity.
Propiedades
IUPAC Name |
2-methyl-6-(oxan-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-2-4-12(13(10)14)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIBAMQPHPPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
![Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B7860773.png)

![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7860782.png)




